molecular formula C23H20ClN3O3S B2551471 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide CAS No. 1031574-86-3

2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2551471
CAS No.: 1031574-86-3
M. Wt: 453.94
InChI Key: YLPHZPLKPYAOIK-UHFFFAOYSA-N
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Description

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide features a benzothiadiazine core modified with a sulfone group (1,1-dioxide), a chlorine substituent at position 6, and a phenyl group at position 4. The acetamide side chain is substituted with a 2,4-dimethylphenyl group.

Properties

IUPAC Name

2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-15-8-10-20(16(2)12-15)25-22(28)14-27-26-23(17-6-4-3-5-7-17)19-13-18(24)9-11-21(19)31(27,29)30/h3-13H,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPHZPLKPYAOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of benzothiadiazine derivatives. Its unique structural features, including halogen substitutions and a dioxido functional group, contribute to its potential biological activity. This article aims to explore the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN3O3SC_{21}H_{20}ClN_{3}O_{3}S, with a molecular weight of approximately 443.88 g/mol. The presence of chlorine and dioxido groups in its structure is significant for its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC21H20ClN3O3S
Molecular Weight443.88 g/mol
CAS Number1031619-22-3

Biological Activity Overview

Research on compounds with similar structures has shown a variety of biological activities, including:

  • Antimicrobial Activity : Compounds with benzothiadiazine cores often exhibit antimicrobial properties due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.
  • Anticancer Potential : Certain derivatives have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.
  • Anti-inflammatory Effects : The presence of acetamide groups may contribute to anti-inflammatory activity by modulating inflammatory cytokines.

Mechanistic Studies

The biological activity of this compound can be attributed to its interaction with various biological targets. Some key findings include:

  • Enzyme Inhibition : Studies have demonstrated that similar benzothiadiazine derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Receptor Binding : Research indicates that the compound may interact with neurotransmitter receptors, potentially influencing neurological pathways.
  • Cellular Uptake : The compound's lipophilicity allows for efficient cellular uptake, enhancing its bioavailability and therapeutic potential.

Case Studies

Several studies have investigated the biological effects of structurally related compounds:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry found that benzothiadiazine derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The mechanism was linked to the disruption of bacterial DNA synthesis .
  • Anticancer Research : Research conducted by Smith et al. (2020) demonstrated that a related compound induced apoptosis in breast cancer cells by activating caspase pathways . This suggests potential applications in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Biological/Physical Properties
Target Compound Benzothiadiazine 1,1-dioxide 6-Cl, 4-Ph, N-(2,4-dimethylphenyl)acetamide Hypothesized enhanced stability due to sulfone; steric hindrance from dimethylphenyl
2-[6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide Benzothiadiazine 1,1-dioxide 4-(2-Fluorophenyl) Fluorine’s electronegativity may improve binding affinity; altered π-π interactions
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate Benzothiazole 4-Cl, 3-methylphenyl acetamide Anticancer/antibacterial activity; crystal packing via O–H⋯N and π-π interactions (m.p. 397–398 K)
N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole 6-ethoxy, 4-Cl-phenyl acetamide Ethoxy group increases lipophilicity; potential for improved membrane permeability
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) Benzothiazole 4-methylpiperazine acetamide Piperazine enhances solubility (basic amine); tested for anticancer activity

Detailed Analysis of Structural Differences and Implications

Core Heterocycle Variations
  • Benzothiadiazine vs. Benzothiazole: The target compound’s benzothiadiazine 1,1-dioxide core contains two nitrogen atoms and a sulfone group, making it more electron-deficient than benzothiazole derivatives. This could enhance interactions with electron-rich biological targets, such as enzymes or receptors .
Substituent Effects
  • Chlorine vs. Fluorine :
    The fluorinated analog () introduces a strong electron-withdrawing group at the phenyl ring, which may enhance binding to hydrophobic pockets in target proteins. Chlorine in the target compound offers moderate electronegativity and steric bulk, balancing solubility and activity .
  • Dimethylphenyl vs. In contrast, BZ-IV () incorporates a methylpiperazine group, which improves aqueous solubility through basic amine functionality .
Crystallinity and Stability
  • The benzothiazole derivative in exhibits a high melting point (397–398 K) and stabilizes via O–H⋯N hydrogen bonds and π-π stacking. The target compound’s dimethylphenyl group may disrupt such interactions, leading to lower crystallinity but improved amorphous solubility .

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